molecular formula C20H23FN4O3 B5665675 8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B5665675
M. Wt: 386.4 g/mol
InChI Key: PWNDCCYPOQSCBN-UHFFFAOYSA-N
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Description

8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[45]decane-4-carboxylic acid is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps. One common method includes the formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating . The spirocyclic structure is then introduced through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it has been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[45]decane-4-carboxylic acid is unique due to its combination of a pyrazole ring and a spirocyclic structure This combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

8-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c1-24-17(26)10-16(19(27)28)20(24)6-8-25(9-7-20)12-14-11-22-23-18(14)13-2-4-15(21)5-3-13/h2-5,11,16H,6-10,12H2,1H3,(H,22,23)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNDCCYPOQSCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=C(NN=C3)C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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